molecular formula C18H28N2 B14540167 1,2-Dimethyl-5-nonyl-1H-benzimidazole CAS No. 62316-69-2

1,2-Dimethyl-5-nonyl-1H-benzimidazole

Cat. No.: B14540167
CAS No.: 62316-69-2
M. Wt: 272.4 g/mol
InChI Key: CYRVQEAAGLNBPP-UHFFFAOYSA-N
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Description

1,2-Dimethyl-5-nonyl-1H-benzimidazole is a heterocyclic aromatic organic compound. It consists of a benzimidazole core with two methyl groups at positions 1 and 2, and a nonyl group at position 5. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-5-nonyl-1H-benzimidazole can be synthesized through the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acids. One common method involves the reaction of o-phenylenediamine with nonyl aldehyde in the presence of an acid catalyst, followed by methylation at the 1 and 2 positions using methyl iodide and a base such as potassium carbonate .

Industrial Production Methods

Industrial production of benzimidazole derivatives typically involves large-scale condensation reactions using automated reactors. The process is optimized for high yield and purity, often involving continuous flow techniques and advanced purification methods such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-5-nonyl-1H-benzimidazole undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Dimethyl-5-nonyl-1H-benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-5-nonyl-1H-benzimidazole involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes, bind to DNA or RNA, and disrupt cellular processes. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-5-nonyl-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nonyl group at position 5 enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its bioavailability .

Properties

CAS No.

62316-69-2

Molecular Formula

C18H28N2

Molecular Weight

272.4 g/mol

IUPAC Name

1,2-dimethyl-5-nonylbenzimidazole

InChI

InChI=1S/C18H28N2/c1-4-5-6-7-8-9-10-11-16-12-13-18-17(14-16)19-15(2)20(18)3/h12-14H,4-11H2,1-3H3

InChI Key

CYRVQEAAGLNBPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC2=C(C=C1)N(C(=N2)C)C

Origin of Product

United States

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